molecular formula C14H18N2O B14772829 1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14772829
M. Wt: 230.31 g/mol
InChI Key: KYHWGZIOFZRZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a receptor modulator or enzyme inhibitor, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3

InChI Key

KYHWGZIOFZRZHA-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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